Mps-eda.tfa
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Overview
Description
Mps-eda.tfa, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a heterobifunctional crosslinker. This compound is designed to crosslink a sulfhydryl group and a carboxylic acid. It is highly water-soluble and extremely stable under recommended storage conditions .
Mechanism of Action
Target of Action
MPS-EDA.TFA, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide , primarily targets sulfhydryl groups and carboxylic acids . These groups are prevalent in many biological molecules, making them key targets for this compound.
Mode of Action
The compound interacts with its targets through a process known as crosslinking . This involves the formation of a covalent bond between the sulfhydryl group and the carboxylic acid, facilitated by the compound. The spacer length from the maleimide reactive site to the terminal nitrogen is ten (10) atoms long (10.7 Å) .
Result of Action
The primary result of this compound’s action is the crosslinking of sulfhydryl groups and carboxylic acids . This can lead to changes in the structure and function of the targeted molecules, potentially influencing a variety of cellular processes.
Biochemical Analysis
Biochemical Properties
Mps-eda.tfa is highly water-soluble and stable under recommended storage conditions. It interacts with sulfhydryl groups and carboxylic acids, facilitating the formation of stable covalent bonds between these functional groups. This crosslinking ability is crucial in the study of protein-protein interactions, enzyme mechanisms, and the development of bioconjugates . The compound’s spacer length from the maleimide reactive site to the terminal nitrogen is ten atoms long (10.7 Å), which provides flexibility in its applications .
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes through crosslinking. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the crosslinking of proteins can alter their function, localization, and interactions with other biomolecules, leading to changes in cellular behavior . The compound’s ability to form stable covalent bonds with specific functional groups makes it a powerful tool for studying cellular processes at the molecular level .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds between sulfhydryl groups and carboxylic acids. This crosslinking process can inhibit or activate enzymes, depending on the specific proteins involved. By forming stable covalent bonds, this compound can alter the structure and function of proteins, leading to changes in gene expression and cellular behavior . The compound’s ability to target specific functional groups makes it a valuable tool for studying the molecular mechanisms of various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be extremely stable under recommended storage conditions. It is important to store the compound at -20°C and limit its exposure to moisture to maintain its stability . Over time, the compound’s effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. Long-term studies have shown that this compound can have lasting effects on cellular behavior, making it a valuable tool for studying the temporal dynamics of biochemical processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins and enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in cellular function and potential damage to tissues . It is important to carefully control the dosage of this compound in animal studies to avoid adverse effects and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. The compound’s ability to crosslink sulfhydryl groups and carboxylic acids can affect metabolic flux and metabolite levels . By modifying the activity of specific enzymes, this compound can influence the overall metabolic profile of cells, making it a valuable tool for studying metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The ability of this compound to form stable covalent bonds with specific functional groups allows it to be targeted to specific cellular locations, enhancing its effectiveness in biochemical studies .
Subcellular Localization
This compound is localized within specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific organelles, where it can exert its effects on cellular function. The ability of this compound to target specific subcellular locations makes it a valuable tool for studying the spatial dynamics of biochemical processes .
Preparation Methods
The preparation of Mps-eda.tfa involves the synthesis of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically involves the reaction of maleimide with an amine to form the desired product. The reaction conditions include maintaining an inert atmosphere and using dry solvents to prevent moisture interference .
Chemical Reactions Analysis
Mps-eda.tfa undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether bonds.
Addition Reactions: The maleimide group can react with amines under basic conditions.
Common reagents used in these reactions include dithiothreitol for sulfhydryl reactions and triethylamine for amine reactions. The major products formed are thioether-linked conjugates and amide derivatives .
Scientific Research Applications
Mps-eda.tfa is widely used in scientific research for its ability to crosslink biomolecules. Its applications include:
Chemistry: Used in the synthesis of complex molecules by linking different functional groups.
Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes
Comparison with Similar Compounds
Mps-eda.tfa is unique due to its specific spacer length and high water solubility. Similar compounds include:
Bis-maleimide amine, trifluoroacetic acid salt: Another crosslinker with different spacer lengths.
Maleimide-functionalized polyethylene glycol acids: Used for similar applications but with polyethylene glycol spacers.
N-hydroxysuccinimide esters: Commonly used amine-reactive crosslinkers.
These compounds differ in their spacer lengths, solubility properties, and specific applications, making this compound a versatile choice for various research and industrial purposes .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.C2HF3O2/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15;3-2(4,5)1(6)7/h1-2H,3-6,10H2,(H,11,13);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABXLPITSNLQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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